N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with a suitable sulfonyl chloride in an aqueous alkaline medium to yield an intermediate sulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: These compounds share the benzodioxin ring and have been studied for their antibacterial and enzyme inhibitory activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual role as a potential therapeutic agent and a versatile chemical intermediate highlights its significance in both medicinal and industrial chemistry.
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-5-propan-2-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)14-16-17-15(21-14)18(3)9-11-4-5-12-13(8-11)20-7-6-19-12/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
VVWHNSSSCJHYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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